3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
Description
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is an organic compound with the molecular formula C15H15Cl2NO2S and a molecular weight of 344.25 g/mol
Properties
IUPAC Name |
3,4-dichloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-3-6-14(21-9)13(20-2)8-18-15(19)10-4-5-11(16)12(17)7-10/h3-7,13H,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPXGPUJASUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoyl chloride with an amine derivative under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with the benzamide core in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced via a methylation reaction using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-methoxy-phenyl)-benzamide
- 2,4-dichloro-N-(4-methoxy-benzyl)-benzamide
- 3,6-dichloro-N-(2,4-dimethoxy-phenyl)-2-methoxy-benzamide
Uniqueness
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is unique due to the presence of the methoxy and thiophene moieties, which can impart distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications .
Biological Activity
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic compound belonging to the class of benzamide derivatives. Its structure features a dichloro substitution on the benzene ring, a methoxy group, and a thiophene moiety, which contribute to its distinct biological activity. This compound has garnered attention for its potential pharmacological properties, particularly in the context of cardiovascular health and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Benzamide Core | Central structure providing stability |
| Chloro Substituents | Enhances biological activity |
| Methoxy Group | Increases lipophilicity and binding affinity |
| Thiophene Ring | Contributes to unique pharmacological effects |
Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of key metabolic pathways associated with cell proliferation.
Case Study: Anticancer Effects
In a study evaluating the antiproliferative activity of similar benzamide derivatives, compounds with structural similarities demonstrated IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating potential efficacy in cancer therapy .
Cardiovascular Implications
The compound has shown promise in preclinical studies targeting ischemic heart diseases. Its interaction with specific biological targets suggests it may act as an allosteric modulator or metabolic pathway inhibitor, potentially improving outcomes in ischemic conditions .
The proposed mechanisms include:
- Inhibition of oxidative stress pathways : Similar compounds have shown enhanced antioxidant activity, which may contribute to their protective effects against ischemia.
- Modulation of signaling pathways : The presence of functional groups like methoxy and methyl on the thiophene ring enhances binding affinity to target proteins involved in cardiovascular functions .
Summary of Biological Activities
Stability Studies
Stability assessments indicate that the compound maintains integrity under various environmental conditions, although susceptibility to hydrolysis in aqueous environments requires further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide?
- Methodological Answer : The synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with a substituted ethylamine intermediate. Key steps include:
- Step 1 : Preparation of the 5-methylthiophen-2-yl ethylamine moiety via nucleophilic substitution or reductive amination .
- Step 2 : Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm regiochemistry and substituent integration. Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm), while methoxy groups resonate near δ 3.8 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ at m/z 398.0452) .
- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular H-bonding (e.g., N–H···O) is often observed in the crystal lattice .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation.
- Waste Disposal : Neutralize with dilute NaOH before incineration, adhering to local regulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings if aryl halide intermediates are used. Yields improve with ligand systems like SPhos (up to 85% vs. 60% without) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures (0–5°C) to suppress side reactions .
- Table 1 : Yield Optimization Data
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc) | DMF | 25 | 72 |
| PdCl(PPh) | THF | 60 | 68 |
| None | Ethanol | Reflux | 45 |
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing Cl groups on the benzamide enhance electrophilicity, facilitating nucleophilic aromatic substitution at the 2-position. Thiophene’s electron-rich nature directs coupling to the 5-methylthiophen-2-yl group, as shown by DFT calculations .
- SAR Insight : Methoxy groups increase steric hindrance but stabilize intermediates via resonance, slowing reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Standardize assays (e.g., IC in µM) across cell lines (e.g., HEK293 vs. HeLa) to account for variability .
- Metabolic Stability : Test liver microsome stability (e.g., rat vs. human) to identify species-specific degradation .
- Contradiction Example : Discrepancies in antifungal activity (MIC 8 µg/mL vs. 32 µg/mL) may arise from differences in fungal strain susceptibility .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to CYP450 enzymes. The dichlorophenyl group shows strong hydrophobic interactions with active-site residues (e.g., Phe120) .
- MD Simulations : GROMACS simulations (100 ns) reveal conformational stability in aqueous vs. lipid bilayer environments, correlating with membrane permeability .
Data Contradiction Analysis
Q. Why do some studies report high herbicidal activity while others show negligible effects?
- Methodological Answer :
- Structural Analogues : Compare with etobenzanid (a known herbicide), noting that the 5-methylthiophene group may reduce soil adsorption, limiting bioavailability in field trials .
- Environmental Factors : Soil pH (optimal 6.5–7.0) and organic matter content significantly modulate activity; test under controlled conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
